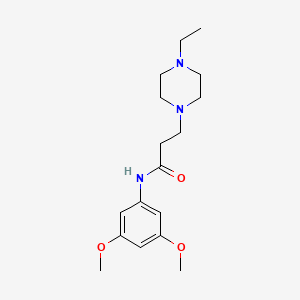![molecular formula C17H21FN2O3 B5581349 N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H21FN2O3 and its molecular weight is 320.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15362070 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Tuberculosis Treatment
Research into multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has highlighted the significance of utilizing a combination of drugs, including synthetic organic compounds, for effective treatment. The recommended regimen involves at least four drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible, chosen through a stepwise selection process based on efficacy, safety, and cost. This approach underscores the critical role synthetic compounds play in addressing global health challenges like tuberculosis (Caminero et al., 2010).
Environmental Contaminant Removal
A review on the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques illustrates the broader environmental applications of synthetic organic chemistry. This research emphasizes the development of sustainable technologies for contaminant removal, highlighting the role of synthetic compounds in environmental protection and public health (Prasannamedha & Senthil Kumar, 2020).
Biochemical Research
In the realm of biochemical research, synthetic organic compounds are pivotal in the development of diagnostic and therapeutic tools. For example, the synthesis and evaluation of isoxazolone derivatives for their antioxidant properties demonstrate the utility of synthetic chemistry in creating molecules with potential health benefits. Such research contributes to our understanding of disease mechanisms and the development of new treatments (Laroum et al., 2019).
Advanced Material Science
The design and synthesis of new materials for energy storage, such as sodium-ion battery cathodes, are another critical application of synthetic organic compounds. Studies on fluorophosphate cathodes, for example, highlight how synthetic chemistry contributes to the advancement of energy storage technologies, addressing the growing demand for renewable energy solutions (Dacek et al., 2016).
Sustainable Chemistry
Finally, the conversion of plant biomass into furan derivatives for the production of polymers and fuels showcases the intersection of synthetic organic chemistry with sustainability efforts. This research underscores the potential of synthetic compounds to provide alternatives to non-renewable hydrocarbon sources, marking a significant step towards green chemistry and sustainable industrial practices (Chernyshev et al., 2017).
Properties
IUPAC Name |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-10(2)7-13-9-16(23-20-13)17(21)19-11(3)12-5-6-15(22-4)14(18)8-12/h5-6,8-11H,7H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDCJNLJBOKKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5581289.png)

![2-[[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzonitrile](/img/structure/B5581308.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5581337.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
